4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid
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Description
4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a useful research compound. Its molecular formula is C33H30N10O6 and its molecular weight is 662.7. The purity is usually 95.
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Mechanism of Action
Target of Action
The compound “4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid” is a complex molecule that appears to interact with multiple targets. The presence of the 1,2,4-triazole and carboxyphenylboronic acid moieties suggest potential interactions with various enzymes and receptors .
Mode of Action
The 1,2,4-triazole moiety is known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . The carboxyphenylboronic acid moiety is involved in various reactions such as Suzuki coupling reactions, esterification, and derivatization of polyvinylamine .
Biochemical Pathways
The compound may affect various biochemical pathways due to its complex structure and potential interactions with multiple targets. The 1,2,4-triazole moiety is known to be involved in various biochemical reactions . The carboxyphenylboronic acid moiety is used in Suzuki-Miyaura cross-coupling reactions, which are important in the synthesis of various biologically active compounds .
Pharmacokinetics
The presence of the carboxyphenylboronic acid moiety suggests potential interactions with various enzymes and receptors that could influence its bioavailability .
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Properties
CAS No. |
1093949-56-4 |
---|---|
Molecular Formula |
C33H30N10O6 |
Molecular Weight |
662.7 |
Purity |
95 |
Origin of Product |
United States |
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